molecular formula C24H21NO3 B2886576 2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)inden-1-one CAS No. 1274904-20-9

2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)inden-1-one

Cat. No.: B2886576
CAS No.: 1274904-20-9
M. Wt: 371.436
InChI Key: GNAJOBCFTTVLKP-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)inden-1-one is a synthetic organic compound that belongs to the class of indenones. Indenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)inden-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indenone Core: This can be achieved through a cyclization reaction of a suitable precursor.

    Substitution Reactions: Introduction of the 3,4-dimethoxyphenyl and 4-methylphenylamino groups can be done via substitution reactions using appropriate reagents and catalysts.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)inden-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)inden-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-3-((4-chlorophenyl)amino)inden-1-one
  • 2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)inden-1-one
  • 2-(3,4-Dimethoxyphenyl)-3-((4-nitrophenyl)amino)inden-1-one

Uniqueness

2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)inden-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethoxyphenyl group and the 4-methylphenylamino group provides distinct properties compared to other similar compounds.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-(4-methylanilino)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3/c1-15-8-11-17(12-9-15)25-23-18-6-4-5-7-19(18)24(26)22(23)16-10-13-20(27-2)21(14-16)28-3/h4-14,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAJOBCFTTVLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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